molecular formula C21H20N4O2S B2814592 (2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477189-58-5

(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2814592
CAS RN: 477189-58-5
M. Wt: 392.48
InChI Key: LMHTWGSKHKALPB-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that belongs to the class of thiazole derivatives. It has been synthesized and studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of the compound.
Biochemical and Physiological Effects:
((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. Another advantage is its potential use as a precursor for the synthesis of other thiazole derivatives with potential biological activities. However, one limitation is the lack of understanding of the compound's mechanism of action, which may hinder its further development for use in scientific research.

Future Directions

There are several future directions for the study of ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide. One direction is to further elucidate the mechanism of action of the compound. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, further studies on the compound's potential use as a fluorescent probe for the detection of metal ions may lead to the development of new diagnostic tools.

Synthesis Methods

The synthesis of ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide involves the reaction of 4-ethoxyaniline and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with cyanogen bromide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide has been studied for its potential use in scientific research applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a precursor for the synthesis of other thiazole derivatives with potential biological activities.

properties

IUPAC Name

(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-26-17-9-5-15(6-10-17)20-14-28-21(23-20)19(13-22)25-24-16-7-11-18(12-8-16)27-4-2/h5-12,14,24H,3-4H2,1-2H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHTWGSKHKALPB-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide

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